N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide (CAS: 546090-53-3, C₁₆H₁₇N₃OS, MW: 299.39 g/mol) is a thiazole-based acetamide derivative characterized by a 4-tert-butylphenyl substituent at the 4-position of the thiazole ring and a cyanoacetamide group at the 2-position.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISSQWUNYCOLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenyl isothiocyanate with 2-cyanoacetamide under specific conditions to form the desired product . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazole Ring
Aromatic Substituents
- Target Compound : 4-tert-butylphenyl group.
- Analog 2 : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) () contains polar hydroxy and methoxy groups, favoring hydrogen bonding with COX/LOX enzymes.
- Analog 3 : 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () has a simpler 4-chlorophenyl group, offering moderate hydrophobicity.
Impact : The tert-butyl group in the target compound likely enhances lipid solubility and membrane permeability compared to polar or smaller substituents in analogs .
Acetamide Modifications
- Target Compound: 2-cyanoacetamide.
- Analog 4: N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-2-cyanoacetamide derivative 11 () shares the cyanoacetamide group, suggesting a role in bioactivity via cyano-mediated interactions.
- Analog 5: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replaces cyano with a morpholino group, altering solubility and target affinity.
Impact: The cyano group may enhance binding to enzymes (e.g., COX/LOX) compared to morpholino or unmodified acetamide groups .
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a tert-butylphenyl group, and a cyanoacetamide moiety. Its molecular formula is with a molecular weight of approximately 299.39 g/mol. The structural components contribute to its lipophilicity and potential bioavailability in biological systems.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving the modulation of nucleases, which are crucial in DNA degradation processes. This suggests potential applications in cancer therapy.
- Antimicrobial Properties : The thiazole moiety is often associated with antimicrobial and antifungal activities. This compound may exhibit similar effects, making it a candidate for further research in infectious disease treatment.
- Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes involved in metabolic pathways, leading to inhibition of their activity. This could have implications for various therapeutic applications.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize the proposed mechanisms:
- Nuclease Inhibition : By inhibiting nucleases, the compound may prevent the degradation of nucleic acids, thereby influencing cellular processes such as apoptosis and proliferation.
- Antimicrobial Action : The thiazole ring's electron-rich nature may facilitate interactions with microbial targets, leading to cell membrane disruption or interference with metabolic functions .
- Enzyme Interaction : Binding affinity studies suggest that the compound can interact favorably with target proteins, leading to altered enzymatic activity which could be beneficial in treating diseases related to enzyme dysfunctions .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
